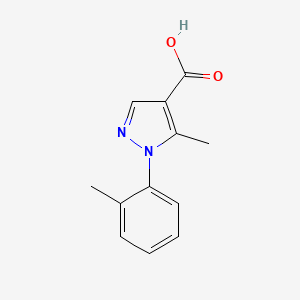

5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

説明

5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with a methyl group and a carboxylic acid group

特性

IUPAC Name |

5-methyl-1-(2-methylphenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-5-3-4-6-11(8)14-9(2)10(7-13-14)12(15)16/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAECUUMNEFZBLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(C=N2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381547 | |

| Record name | 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423768-56-3 | |

| Record name | 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-1-(2-METHYLPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

General Synthetic Strategy

The synthesis of 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid generally involves:

- Construction of the pyrazole ring via cyclocondensation of hydrazines with appropriate diketones or enones.

- Introduction of the 2-methylphenyl substituent at the N1 position through the use of 2-methylphenylhydrazine or related derivatives.

- Functionalization at the 4-position with a carboxylic acid group, often via ester intermediates followed by hydrolysis.

Pyrazole Ring Formation via Hydrazine and Enone/Diketone Cyclocondensation

A regioselective methodology involves reacting 2-methylphenylhydrazine hydrochloride with trichloromethyl enones or substituted diketones under reflux in alcoholic solvents like methanol. The reaction proceeds through cyclocondensation forming the pyrazole ring and introducing the carboxyalkyl moiety via methanolysis of the trichloromethyl group.

- Solvent Choice: Methanol is preferred for dissolving arylhydrazine hydrochlorides and facilitating methanolysis of the trichloromethyl group to the carboxylic acid functionality.

- Reaction Conditions: Refluxing for 16 hours is typical to ensure complete conversion.

- Regioselectivity: The nature of the hydrazine (free base vs. hydrochloride salt) influences the regioisomer formed, with arylhydrazine hydrochlorides favoring 1,3-substitution and free hydrazines favoring 1,5-substitution on the pyrazole ring.

Ester Intermediate Formation and Hydrolysis to Acid

The carboxylic acid is often prepared via ester intermediates, which are subsequently hydrolyzed:

- Ester Synthesis: Reaction of 2-methylphenylhydrazine hydrochloride with β-ketoesters or diketones in acidic media (glacial acetic acid with concentrated HCl) under reflux for 5 hours produces methyl esters of the pyrazole carboxylic acid.

- Hydrolysis: The methyl esters are hydrolyzed under basic conditions (e.g., sodium hydroxide or lithium hydroxide in aqueous alcoholic solvents) at temperatures between 40–80 °C for 5–10 hours to yield the free carboxylic acid.

- Isolation: The acid product is typically isolated by acidification of the reaction mixture and filtration or extraction.

Industrially Relevant Process Considerations

- Solvents: Alcoholic solvents such as methanol, ethanol, and 2-propanol are preferred due to their ability to dissolve reactants and facilitate reactions. Ether solvents and acetonitrile are less favored.

- Temperature: Reaction temperatures range from ambient to reflux conditions depending on solvent boiling points, typically 45–80 °C.

- Reaction Time: Varies from 1 to 24 hours, with 2–5 hours common for completion.

- Purification: Crystallization or column chromatography is used to isolate pure compounds.

- Acid/Base Treatment: Acidic compounds (e.g., hydrochloric acid) are added to precipitate the acid product; basic hydrolysis uses alkali metal hydroxides like sodium or lithium hydroxide.

Detailed Research Findings and Data Tables

| Step | Conditions/Details | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Pyrazole ring formation | 2-methylphenylhydrazine hydrochloride + trichloromethyl enone, MeOH, reflux 16 h | 37–97 (varies) | Not always reported | Regioselectivity depends on hydrazine form; methanolysis converts trichloromethyl to acid |

| Ester synthesis | Glacial acetic acid + conc. HCl, reflux 5 h | 40–60 | ~98 | Methyl esters isolated by extraction and chromatography |

| Ester hydrolysis to acid | NaOH or LiOH in aqueous ethanol, 40–70 °C, 5–10 h | 95–98 | >98 | Acid isolated by acidification and filtration |

| Industrial scale hydrolysis | Alkali molar ratio 1:1 to 3:1, pH adjustment to 2–3 then 7–8, 70–80 °C, 5 h | 96.5–98.1 | 98.5–98.75 | Optimized for industrial production with minimal solvent use and high purity |

Data adapted and integrated from patent CN111138289B and related literature.

Specific Example Procedure

- Cyclocondensation: Mix 2-methylphenylhydrazine hydrochloride with a suitable β-diketone or trichloromethyl enone in methanol. Heat under reflux for 16 hours.

- Methanolysis: After completion, remove solvent and add methanol to convert trichloromethyl group to methyl ester.

- Hydrolysis: Treat the methyl ester with aqueous sodium hydroxide solution at 70–80 °C for 5 hours.

- Acidification: Adjust the pH to 2–3 with hydrochloric acid to precipitate the carboxylic acid.

- Isolation: Cool, filter, wash with water, and dry under vacuum to obtain the pure acid.

Notes on Challenges and Optimization

- Solubility Issues: The hydrolysis intermediate and final acid may have high water solubility, complicating extraction and isolation. Adjusting pH and solvent volumes is critical.

- Regioselectivity Control: Choice of hydrazine salt form and reaction conditions strongly influence the substitution pattern on the pyrazole ring.

- Environmental and Safety Factors: Avoidance of explosive or toxic reagents (e.g., ethyl diazoacetate, 3-butyne-2-ketone) is preferred for industrial scale synthesis.

- Yield and Purity: Optimized conditions yield >95% pure product with overall yields around 90% after hydrolysis.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent(s) | Temp (°C) | Time (h) | Yield (%) | Comments |

|---|---|---|---|---|---|---|

| Pyrazole formation via enone | 2-methylphenylhydrazine HCl + enone | Methanol | Reflux (~65) | 16 | 37–97 | Regioselective; methanolysis essential |

| Ester formation (acidic reflux) | β-ketoester + 2-methylphenylhydrazine HCl | Glacial acetic acid + conc. HCl | Reflux (118) | 5 | 40–60 | Followed by extraction and chromatography |

| Ester hydrolysis to acid | Methyl ester + NaOH or LiOH | Ethanol/water | 40–80 | 5–10 | 95–98 | Acidification precipitates acid product |

| Industrial hydrolysis | Crude ester + NaOH | Water/ethanol | 70–80 | 5 | 96.5–98.1 | Optimized for scale, high purity |

化学反応の分析

Types of Reactions

5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methyl group can be oxidized to form a carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of this compound.

Reduction: Formation of 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-methanol.

Substitution: Formation of various substituted pyrazole derivatives.

科学的研究の応用

Pharmaceutical Applications

5-Methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid serves as a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory and pain-related conditions. Its structure allows it to interact with biological targets effectively, enhancing therapeutic options.

Case Study: Anti-inflammatory Properties

Research has demonstrated that derivatives of this compound exhibit anti-inflammatory properties, making them potential candidates for developing new anti-inflammatory drugs. For instance, studies have shown that modifications to the pyrazole ring can enhance potency against specific inflammatory pathways.

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the development of herbicides and fungicides . It plays a crucial role in protecting crops from pests and diseases while promoting sustainable farming practices.

| Application Type | Description |

|---|---|

| Herbicides | Effective against a range of weeds, enhancing crop yield. |

| Fungicides | Provides protection against fungal pathogens, reducing crop loss. |

Case Study: Efficacy Against Fungal Pathogens

A study evaluated the efficacy of formulations containing this compound against various fungal pathogens affecting staple crops. Results indicated significant reductions in disease severity compared to untreated controls, highlighting its potential as a key ingredient in future agrochemical products.

Material Science

This compound is being explored for its potential in creating advanced materials, including polymers and coatings . Its unique chemical properties contribute to improved durability and resistance to environmental factors.

| Material Type | Benefits |

|---|---|

| Polymers | Enhanced mechanical strength and thermal stability. |

| Coatings | Improved resistance to corrosion and environmental degradation. |

Case Study: Development of Durable Coatings

Research into coatings incorporating this compound has shown promising results in terms of longevity and performance under harsh conditions. Laboratory tests indicated that coatings exhibited superior adhesion and resistance to chemical exposure compared to traditional materials.

Biochemical Studies

In biochemical research, this compound is utilized to investigate enzyme inhibition and receptor interactions . This contributes to a deeper understanding of biological processes and disease mechanisms.

Case Study: Enzyme Inhibition Studies

Studies have employed this compound to analyze its effects on specific enzymes involved in metabolic pathways. Results indicated that certain derivatives could effectively inhibit target enzymes, suggesting potential applications in drug design for metabolic disorders.

Analytical Chemistry

The compound is also employed as a standard in chromatographic techniques , aiding in the accurate analysis of complex mixtures across various samples. This ensures quality control in industrial applications.

| Technique | Application |

|---|---|

| HPLC | Used as a standard for calibration curves in quantitative analysis. |

| GC | Assists in identifying components within complex mixtures. |

Case Study: Quality Control in Pharmaceuticals

In pharmaceutical manufacturing, the use of this compound as a standard has improved the reliability of analytical methods, ensuring consistent product quality across batches.

作用機序

The mechanism of action of 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter biochemical pathways and physiological responses.

類似化合物との比較

Similar Compounds

- 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

- 1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

- 5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a methyl group and a carboxylic acid group on the pyrazole ring provides distinct properties that can be leveraged in various applications.

生物活性

5-Methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid, a compound with the molecular formula and a molecular weight of 216.236 g/mol, has garnered attention in various fields, particularly in agricultural chemistry and pharmaceutical research. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Applications in Agricultural Chemistry

Herbicides and Fungicides

This compound is utilized in the development of herbicides and fungicides. Its efficacy in protecting crops from pests and diseases contributes to sustainable agricultural practices. Research indicates that derivatives of pyrazole compounds can inhibit specific enzymes involved in plant pathogen metabolism, thereby enhancing crop resilience .

Pharmaceutical Research

Anti-inflammatory and Anticancer Properties

this compound serves as an intermediate in synthesizing pharmaceuticals targeting inflammatory conditions and pain relief. Notably, compounds with the pyrazole structure have shown significant anticancer activity. For instance, studies have demonstrated that related pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung, breast, and liver cancers .

Case Studies

-

Anticancer Activity

A study synthesized several pyrazole derivatives and evaluated their anticancer potential against various cell lines. Compounds exhibited IC50 values ranging from 0.19 µM to 0.74 mg/mL against different cancer types, indicating promising antiproliferative effects . -

Anti-inflammatory Effects

Research on aminopyrazoles has highlighted their anti-inflammatory properties, showing significant inhibition of pro-inflammatory cytokine release in vitro. This suggests potential therapeutic uses in treating inflammatory diseases .

Table: Summary of Biological Activities

| Activity | Cell Line/Condition | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer Activity | MDA-MB-231 (Breast Cancer) | 0.46 | |

| HepG2 (Liver Cancer) | 0.28 | ||

| A549 (Lung Cancer) | 0.39 | ||

| Anti-inflammatory | TNF-α Release Inhibition | 0.283 |

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer cell proliferation and inflammatory responses.

- Receptor Interaction : It may modulate receptor activity linked to pain and inflammation pathways, enhancing its therapeutic profile.

Molecular Modeling Studies

Molecular modeling studies have provided insights into the binding affinities of pyrazole derivatives with target proteins involved in cancer progression and inflammation. These studies suggest that structural modifications can enhance biological activity .

Q & A

Q. What are the established synthetic routes for 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of ethyl acetoacetate with substituted phenylhydrazines, followed by hydrolysis to yield the carboxylic acid. For example, analogous compounds are synthesized via cyclocondensation using DMF-DMA and phenylhydrazine derivatives, with subsequent basic hydrolysis . Key parameters for optimization include:

- Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity .

- Catalysts : Base catalysts (e.g., NaOH) are critical for hydrolysis .

A table summarizing optimized conditions:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 100–120°C | Yield increases by 15–20% |

| Hydrolysis Time | 4–6 hours | Purity >95% (HPLC) |

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Standard characterization includes:

- ¹H-NMR : Confirms substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.1–7.8 ppm) .

- IR Spectroscopy : Carboxylic acid C=O stretch at ~1700 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 231.1 (calculated for C₁₂H₁₂N₂O₂) .

- Elemental Analysis : Validates purity (>98% C, H, N content) .

Q. How is the compound screened for initial biological activity in academic research?

- In vitro assays : COX-2 inhibition (anti-inflammatory) and hot-plate test (analgesic) are common .

- Dose-response curves : IC₅₀ values are determined using enzyme-linked immunosorbent assays (ELISA) .

- Control experiments : Compare with NSAIDs (e.g., ibuprofen) to benchmark activity .

Advanced Research Questions

Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound?

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify reactive sites (e.g., carboxylic acid group as a hydrogen-bond donor) .

- Molecular Docking : Simulates binding to targets like COX-2 (PDB ID: 5KIR). The methylphenyl group shows hydrophobic interactions with Leu³⁵², enhancing affinity .

- ADMET Prediction : Tools like SwissADME assess bioavailability (LogP ~2.1, high GI absorption) .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay variability. For example:

- Anti-inflammatory IC₅₀ : 12 µM (in-house) vs. 18 µM (literature) .

Methodological adjustments :- Standardize cell lines (e.g., RAW 264.7 macrophages for COX-2).

- Use identical buffer conditions (pH 7.4, 37°C).

- Validate with a reference inhibitor (e.g., celecoxib) .

Q. What strategies improve synthetic yield when scaling up from milligram to gram quantities?

Q. How does the 2-methylphenyl substituent influence pharmacological properties compared to other aryl groups?

-

Meta-analysis of analogs :

Aryl Substituent COX-2 IC₅₀ (µM) LogP 2-Methylphenyl 12.0 2.1 4-Chlorophenyl 8.5 2.8 Phenyl 15.2 1.9 -

The 2-methyl group balances hydrophobicity and steric hindrance, optimizing target engagement .

Methodological Considerations

Q. What experimental protocols validate the compound’s stability under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。